Degarelix

Description

Properties

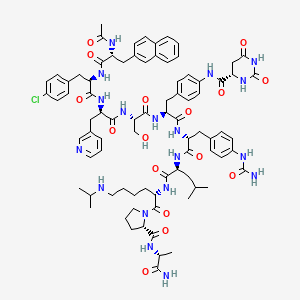

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCPCLKGZSHTA-XYAYPHGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H103ClN18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026401 | |

| Record name | Degarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214766-78-6 | |

| Record name | Degarelix [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Degarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Degarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214766-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEGARELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Degarelix | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Degarelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced, hormone-dependent prostate cancer.[1] Unlike GnRH agonists which induce an initial surge in luteinizing hormone (LH) and testosterone, this compound competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of testosterone without an initial flare.[1][2] This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent cellular consequences.

Core Mechanism of Action: Competitive GnRH Receptor Antagonism

The primary mechanism of action of this compound is its function as a selective and potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2][3] This interaction prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This blockade of the hypothalamic-pituitary-gonadal axis results in a rapid and sustained reduction in testosterone levels.

Binding Affinity to the GnRH Receptor

In vitro studies have demonstrated the high affinity of this compound for the human GnRH receptor. This strong binding affinity is a key determinant of its potent antagonist activity.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 3 nM | Human GnRH receptor | |

| Kᵢ | 0.082 ng/mL | Not Specified |

Downstream Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.

Furthermore, in prostate cancer cells, the GnRH receptor has been shown to influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In vitro studies have indicated that this compound can modulate the activity of this pathway, contributing to its direct anti-proliferative effects on prostate cancer cells.

Direct In Vitro Effects on Prostate Cancer Cells

Beyond its effects on the pituitary, this compound exerts direct anti-tumor effects on prostate cancer cells in vitro. This is attributed to the expression of GnRH receptors on these cells.

Inhibition of Cell Viability

This compound has been shown to reduce the viability of various prostate cancer cell lines in a dose- and time-dependent manner.

| Cell Line | This compound Concentration | Incubation Time | % Viability Reduction (approx.) | Reference |

| WPMY-1 | 10 µM | 72h | 40% | |

| WPE1-NA22 | 10 µM | 72h | 50% | |

| BPH-1 | 10 µM | 72h | 60% | |

| LNCaP | 10 µM | 72h | 55% | |

| VCaP | 10 µM | 72h | 50% | |

| PC-3 | Up to 10 µM | 72h | No significant effect |

Induction of Apoptosis

The reduction in cell viability is, at least in part, due to the induction of apoptosis. This compound treatment leads to the activation of caspases, key executioners of the apoptotic pathway.

| Cell Line | This compound Concentration | Incubation Time | Caspase Activation | Reference |

| WPE1-NA22 | 10 µM | 72h | Increased Caspase 3/7 | |

| BPH-1 | 10 µM | 48h | Increased Caspase 3/7 & 9 | |

| LNCaP | 10 µM | 72h | Increased Caspase 3/7, 8, & 9 | |

| VCaP | 10 µM | 72h | Increased Caspase 3/7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell viability.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, BPH-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle-treated control.

Caspase Activity Assay (Caspase-Glo® 3/7, 8, and 9 Assays)

This protocol is based on the methodology used to assess this compound-induced apoptosis.

-

Cell Seeding and Treatment: Plate cells in 96-well white-walled plates and treat with this compound as described in the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® reagent (3/7, 8, or 9) to each well.

-

Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: Normalize the luminescence signal to the cell number or protein concentration and express the results as fold-change relative to the vehicle-treated control.

Competitive Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a general method for determining the binding affinity of a competitive antagonist like this compound.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GnRH receptor (e.g., COS-1 or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-GnRH), and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Visualizations

Conclusion

In vitro studies have unequivocally established that this compound functions as a potent and selective competitive antagonist of the GnRH receptor. Its high binding affinity translates to a rapid and effective blockade of downstream signaling, ultimately leading to the suppression of gonadotropin and testosterone production. Furthermore, this compound exhibits direct anti-proliferative and pro-apoptotic effects on GnRH receptor-expressing prostate cancer cells. This dual mechanism of action, targeting both the pituitary and the tumor cells directly, underscores its efficacy in the management of advanced prostate cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of endocrine therapies for cancer.

References

- 1. In vitro and in vivo human metabolism of this compound, a gonadotropin-releasing hormone receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of this compound treatment in human prostate cancer monitored by HR-MAS 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

The GnRH Receptor Binding Affinity of Degarelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of Degarelix. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and reproductive medicine. This document details the quantitative binding data of this compound in comparison to other GnRH analogues, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and the GnRH Receptor

This compound is a third-generation, synthetic decapeptide GnRH antagonist approved for the treatment of advanced prostate cancer.[1][2] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, this compound acts as a competitive antagonist, directly and reversibly binding to GnRH receptors in the anterior pituitary gland.[1][2] This immediate blockade prevents the release of gonadotropins, leading to a rapid and sustained suppression of testosterone production.[1] The therapeutic efficacy of this compound is intrinsically linked to its high binding affinity for the GnRH receptor.

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily coupled to the Gαq/11 protein. Activation of the receptor by endogenous GnRH initiates a signaling cascade that is central to the regulation of the hypothalamic-pituitary-gonadal axis.

Quantitative Analysis of GnRH Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its potency and duration of action. For GnRH analogues, this is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the quantitative binding affinity data for this compound and other commonly studied GnRH agonists and antagonists. This data has been compiled from various in vitro radioligand binding assays.

| Compound | Type | Receptor | Binding Affinity (nM) |

| This compound | Antagonist | Human GnRH | Ki: 1.68 ± 0.12 |

| This compound | Antagonist | Human GnRH | IC50: 3 |

| Cetrorelix | Antagonist | Human GnRH | IC50: 1.21 |

| Ganirelix | Antagonist | - | - |

| Abarelix | Antagonist | Human GnRH | Kd: 0.794, IC50: 3.5 |

| Leuprolide | Agonist | - | - |

| Goserelin | Agonist | - | - |

| Triptorelin | Agonist | Rat GnRH | IC50: 0.4 ± 0.06 |

| Buserelin | Agonist | - | - |

| Native GnRH | Endogenous Ligand | Human GnRH | - |

Note: The specific binding affinity values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.

Experimental Protocols for Determining Binding Affinity

The determination of GnRH receptor binding affinity is predominantly achieved through competitive radioligand binding assays. This section provides a detailed methodology for a typical assay.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the GnRH receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the Ki.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., COS-1 or HEK293 cells).

-

Radioligand: A high-affinity GnRH analogue labeled with a radioisotope, such as 125I-labeled triptorelin or a labeled GnRH antagonist.

-

Competitor Ligands: this compound and other GnRH analogues of interest.

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.4) supplemented with 2 mM MgCl2 and 0.1% (w/v) BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Gamma counter or scintillation counter.

Step-by-Step Experimental Procedure

-

Membrane Preparation:

-

Culture cells expressing the human GnRH receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Perform the assay in 96-well plates.

-

To each well, add a constant amount of the cell membrane preparation (e.g., 15-20 µg of protein).

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).

-

For determining total binding, add assay buffer instead of the competitor.

-

For determining non-specific binding, add a saturating concentration of an unlabeled GnRH analogue.

-

Initiate the binding reaction by adding a constant, low concentration (typically at or below the Kd) of the radioligand to all wells.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours) with gentle agitation.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a gamma or scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved.

GnRH Receptor Signaling Pathway

The binding of GnRH (or the blockade by an antagonist like this compound) to its receptor initiates a cascade of intracellular events. The primary signaling pathway is through the Gq/11 protein.

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Competitive Binding Assay Workflow.

Conclusion

This compound exhibits a high binding affinity for the human GnRH receptor, which is fundamental to its mechanism of action as a potent antagonist. The quantitative data presented, alongside the detailed experimental protocols, provide a solid foundation for further research and development in the field of GnRH analogues. The visualized signaling pathway and experimental workflow offer clear and concise representations of these complex processes, serving as valuable tools for both educational and practical applications in the laboratory. This comprehensive technical guide serves as a core resource for professionals dedicated to advancing the understanding and application of GnRH receptor modulators.

References

The Structure-Activity Relationship of Degarelix: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Degarelix (brand name Firmagon) is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used for androgen deprivation therapy in the treatment of advanced prostate cancer. As a synthetic decapeptide, its structure has been meticulously optimized to enhance its pharmacological profile, offering a rapid, profound, and sustained suppression of testosterone without the initial surge associated with GnRH agonists. A key challenge in the development of GnRH antagonists has been mitigating the histamine-releasing properties often associated with this class of peptides. This compound was specifically designed to minimize this effect, leading to a safer clinical profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that culminated in the development of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction: The Evolution of a GnRH Antagonist

The therapeutic goal of GnRH antagonists is to competitively block the GnRH receptor in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2][3]. This action leads to a rapid reduction in testosterone production in the testes[4][5]. Early GnRH antagonists, while effective, were hampered by significant histamine-releasing properties, leading to anaphylactoid reactions.

The development of this compound represents a culmination of extensive SAR studies aimed at achieving three primary objectives:

-

High GnRH Receptor Binding Affinity: To ensure potent and effective antagonism.

-

Prolonged Duration of Action: To allow for less frequent administration, improving patient compliance. This compound forms a gel depot upon subcutaneous injection, facilitating a sustained release of the drug.

-

Minimized Histamine Release: To improve the safety and tolerability profile compared to its predecessors.

This compound is a synthetic linear decapeptide amide containing seven unnatural amino acids, with five being D-isomers to enhance stability against enzymatic degradation. Its structure is: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH₂

The key to its unique profile lies in the specific modifications at positions 5 and 6, which incorporate para-ureido-phenylalanines. These modifications were found to be crucial for increasing hydrophilicity, which in turn reduces the propensity for histamine release and gel formation at the injection site, while maintaining high antagonist potency and extending the duration of action.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from key SAR studies on this compound and related GnRH antagonists.

Table 1: In Vitro GnRH Receptor Binding and Antagonist Potency

| Compound | GnRH Receptor Binding Affinity (Ki, nM) | In Vitro Antagonist Potency (IC50, nM) | Reference(s) |

| This compound | 1.68 ± 0.12 | 3 | |

| Acyline | - | 0.52 | |

| Analogue 9¹ | - | < 2 | |

| Analogue 15¹ | - | < 2 | |

| Cetrorelix | - | - | - |

| Ganirelix | - | - | - |

| Abarelix | - | - | - |

¹Analogues incorporating S-arylated/alkylated norcysteines.

Table 2: Comparative Histamine Release

The propensity to induce histamine release is a critical safety parameter for GnRH antagonists. This compound exhibits a significantly lower potential for histamine release compared to earlier compounds.

| Compound | In Vitro Histamine Release (EC50, µg/mL) from Rat Peritoneal Mast Cells | Histamine Release from Human Skin (at 300 µg/mL, % increase over basal) | Reference(s) |

| This compound | 170 | No significant effect | |

| Abarelix | 100 | 362 ± 58 | |

| Ganirelix | 11 | Moderate, non-significant increase | |

| Cetrorelix | 1.3 | 279 ± 46 | |

| Azaline B | 19 | - | |

| Nal-Glu | 0.5 | - |

Table 3: In Vivo Testosterone Suppression in Rats

The ultimate measure of a GnRH antagonist's efficacy is its ability to suppress testosterone to castrate levels in vivo.

| Compound | Dose (mg/kg) | Duration of Testosterone Suppression to Castrate Levels | Reference(s) |

| This compound | 2 | > 40 days | |

| Abarelix | 2 | < 7 days | |

| Ganirelix | 2 | < 7 days | |

| Azaline B | 2 | < 14 days |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are protocols for key experiments cited in the development and characterization of this compound.

Peptide Synthesis (Solid-Phase)

The synthesis of this compound and its analogues is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Start with a suitable resin, such as Rink Amide AM resin.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20-30% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base like N,N'-diisopropylethylamine (DIPEA) and coupled to the free amine on the resin-bound peptide.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence.

-

Side-Chain Modification: Specific modifications, such as the carbamoylation of the D-4-aminophenylalanine at position 6, are performed on the fully protected resin-bound peptide. This can be achieved by reacting the free amino function with tert-butyl isocyanate in DMF. For more complex urea moieties, pre-synthesized urea donors are reacted with the free amino function on the resin.

-

N-terminal Acetylation: The N-terminus of the completed peptide chain is acetylated.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro GnRH Receptor Antagonism Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit GnRH-induced cellular response.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GnRH receptor are cultured under standard conditions. These cells also contain a reporter gene construct, such as luciferase, under the control of a GnRH-responsive promoter element.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cells are then treated with varying concentrations of the antagonist compounds (e.g., this compound analogues) for a short pre-incubation period.

-

GnRH Stimulation: A fixed concentration of a GnRH agonist is added to the wells to stimulate the GnRH receptor.

-

Incubation: The plates are incubated for a period sufficient to allow for reporter gene expression (typically 4-6 hours).

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to reporter gene activity, is measured using a luminometer.

-

Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of the GnRH-induced response) is calculated by plotting the luminescence signal against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

This assay quantifies the potential of a compound to trigger histamine release from mast cells.

-

Mast Cell Isolation: Peritoneal mast cells are isolated from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.

-

Compound Incubation: The isolated mast cells are incubated with various concentrations of the GnRH antagonists in a buffered salt solution at 37°C for a defined period (e.g., 15 minutes).

-

Histamine Release: The reaction is stopped by centrifugation at a low temperature. The supernatant, containing the released histamine, is collected.

-

Histamine Quantification: The histamine content in the supernatant is determined. This is often done by derivatization with o-phthaldialdehyde followed by fluorometric detection using HPLC.

-

Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells). The EC50 value (the concentration of the compound that causes 50% of the maximum histamine release) is then calculated.

In Vivo Testosterone Suppression Assay (Intact Male Rat Model)

This in vivo assay assesses the efficacy and duration of action of GnRH antagonists.

-

Animal Model: Adult male Sprague-Dawley rats are used for the study.

-

Compound Administration: The test compounds (e.g., this compound, Abarelix) are dissolved in a suitable vehicle (e.g., 5% mannitol) and administered via a single subcutaneous injection.

-

Blood Sampling: Blood samples are collected serially at various time points post-injection (e.g., 6 hours, 1 day, 7 days, 14 days, etc.) via a suitable method, such as tail vein or saphenous vein sampling.

-

Testosterone Measurement: Plasma or serum is separated from the blood samples. The concentration of testosterone is measured using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The plasma testosterone concentrations are plotted over time for each treatment group. The effectiveness of the antagonist is determined by its ability to reduce testosterone to and maintain it below the castrate level (typically <0.5 ng/mL). The duration of action is defined as the time for which testosterone levels remain suppressed.

Visualizing Pathways and Processes

GnRH Signaling Pathway and Antagonism

The following diagram illustrates the hypothalamic-pituitary-gonadal (HPG) axis and the mechanism of action of this compound as a GnRH antagonist.

References

- 1. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth | PLOS One [journals.plos.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Experience with this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

In Vivo Biodistribution and Metabolism of Degarelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of advanced hormone-dependent prostate cancer. As a synthetic decapeptide, its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, specifically its distribution to target tissues and its metabolic fate within the body. This technical guide provides an in-depth overview of the in vivo biodistribution and metabolism of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development efforts.

Mechanism of Action

This compound functions by competitively blocking GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production.[1][2]

In Vivo Biodistribution

Studies utilizing tritium-labeled this compound ([³H]this compound) in animal models, including rats, dogs, and monkeys, have elucidated its distribution profile. Following subcutaneous administration, this compound forms a depot at the injection site, from which it is slowly released into the systemic circulation.[3]

High concentrations of radioactivity have been observed at the injection site and in organs associated with excretion, such as the liver, bile, intestines, and kidneys.[3][4] Additionally, elevated concentrations are found in endocrine and reproductive organs that express LHRH receptors, including the pituitary gland.

Quantitative Biodistribution Data

| Species | Route of Excretion | Percentage of Dose | Timeframe | Reference |

| Rat | Feces | 40-50% | 48 hours | |

| Urine | 40-50% | 48 hours | ||

| Dog | Feces | 40-50% | 48 hours | |

| Urine | 40-50% | 48 hours | ||

| Monkey | Feces | 50% | 48 hours | |

| Urine | 22% | 48 hours | ||

| Human | Feces | 70-80% | Not Specified | |

| Urine | 20-30% | Not Specified |

Metabolism of this compound

This compound is primarily metabolized in the liver through peptidic degradation. It is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system, minimizing the risk of drug-drug interactions.

The primary metabolites of this compound are truncated peptide fragments. In animal models (rats and dogs), the major metabolites identified in bile and feces are the N-terminal tetrapeptide, pentapeptide, and heptapeptide. In humans, a C-terminally truncated nonapeptide, FE200486 (1-9)-OH, has been detected in plasma at levels up to 6.3% after 72 hours.

Metabolite Data

| Metabolite | Species | Matrix | Concentration/Amount | Reference |

| Nonapeptide (FE200486 (1-9)-OH) | Human | Plasma | Up to 6.3% after 72 hours | |

| N-terminal Heptapeptide | Rat, Dog | Bile, Feces | Major Metabolite | |

| N-terminal Pentapeptide | Rat, Dog | Bile, Feces | Major Metabolite | |

| N-terminal Tetrapeptide | Rat, Dog | Bile, Feces | Major Metabolite |

Experimental Protocols

In Vivo Biodistribution Study (Quantitative Whole-Body Autoradiography)

Quantitative Whole-Body Autoradiography (QWBA) is a key technique for determining the tissue distribution of radiolabeled compounds.

Methodology:

-

Radiolabeling: this compound is labeled with tritium ([³H]) to enable detection.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: A single subcutaneous dose of [³H]this compound is administered.

-

Sample Collection: At various time points post-administration, animals are euthanized, and the carcasses are rapidly frozen.

-

Sectioning: The frozen carcasses are sectioned using a cryomicrotome.

-

Autoradiography: The sections are exposed to a phosphor imaging plate.

-

Quantification: The radioactivity in different tissues is quantified by comparing the signal intensity to that of calibrated radioactive standards.

In Vivo Metabolism Study

The identification and quantification of this compound metabolites are typically performed using a combination of Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Animal Dosing and Sample Collection: [³H]this compound is administered to animals, and biological matrices such as plasma, urine, feces, and bile are collected at various time points.

-

Sample Preparation:

-

Tissue samples are homogenized.

-

Solid Phase Extraction (SPE) is a common technique used to extract this compound and its metabolites from the biological matrix.

-

-

Analytical Techniques:

-

LC-RAD: The extracted samples are analyzed by LC-RAD to detect and quantify the radiolabeled parent drug and its metabolites.

-

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is used for the structural elucidation of the metabolites. By comparing the fragmentation patterns of the metabolites with that of the parent drug, the sites of cleavage can be determined.

-

Conclusion

This technical guide has provided a comprehensive overview of the in vivo biodistribution and metabolism of this compound, based on currently available scientific literature. The subcutaneous administration of this compound leads to the formation of a depot, with subsequent distribution to excretory and LHRH receptor-containing organs. Metabolism occurs primarily in the liver via peptidic degradation, resulting in the formation of truncated peptide fragments. The lack of involvement of the cytochrome P450 system is a key characteristic. The detailed experimental workflows for biodistribution and metabolism studies provided herein offer a foundation for researchers to design and execute further investigations into the pharmacology of this compound and other peptide-based therapeutics.

References

- 1. Investigation of the GnRH antagonist this compound isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiles of this compound, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

Preliminary Research on Degarelix for Non-Prostate Cancer Applications: A Technical Guide

November 2025

Executive Summary

Degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is well-established for the treatment of advanced prostate cancer. Its mechanism of action involves the direct and rapid blockade of GnRH receptors in the pituitary gland, leading to a profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][2] Emerging research, however, points towards a broader therapeutic potential for this compound beyond prostate cancer. This is predicated on the expression of GnRH receptors in a variety of non-prostate malignancies, including those of the breast, ovaries, and endometrium.[3][4] This technical guide provides a comprehensive overview of the preliminary research into the application of this compound and other GnRH antagonists in non-prostate cancers, summarizing key clinical and preclinical findings, elucidating potential mechanisms of action, and outlining detailed experimental protocols.

Introduction to this compound and Rationale for Non-Prostate Cancer Applications

This compound is a synthetic decapeptide that acts as a competitive antagonist at the GnRH receptor.[1] Unlike GnRH agonists which cause an initial surge in LH and FSH, this compound leads to an immediate and sustained suppression of these hormones. The rationale for exploring its use in other cancers stems from the discovery that GnRH receptors are not confined to the pituitary but are also expressed on the surface of various tumor cells. This opens up the possibility of a direct anti-tumor effect, independent of the hormonal axis.

Expression of GnRH receptors has been identified in a range of non-prostate cancers, including:

-

Breast Cancer

-

Ovarian Cancer

-

Endometrial Cancer

-

Melanoma

-

Glioblastoma

-

Lung Cancer

-

Pancreatic Cancer

This guide will delve into the existing evidence for the efficacy of this compound and related GnRH antagonists in these non-prostate cancer settings.

Clinical Evidence: The TREND Trial in Breast Cancer

To date, the most robust clinical evidence for this compound in a non-prostate cancer setting comes from the Phase II TREND trial (TRial on the Endocrine Activity of Neoadjuvant this compound). This study investigated the efficacy of this compound for ovarian function suppression (OFS) in premenopausal women with endocrine-responsive breast cancer.

Experimental Protocol: TREND Phase II Trial

Objective: To evaluate the endocrine activity of this compound versus Triptorelin for OFS in premenopausal patients receiving neoadjuvant letrozole for breast cancer.

Patient Population: Premenopausal women with stage cT2 to 4b, any N, M0; estrogen receptor and progesterone receptor greater than 50%; HER2-negative breast cancer.

Treatment Arms:

-

This compound Arm (n=25): this compound 240 mg subcutaneously (SC) on day 1 of cycle 1, followed by 80 mg SC on day 1 of cycles 2 through 6.

-

Triptorelin Arm (n=26): Triptorelin 3.75 mg intramuscularly (IM) on day 1 of every cycle.

-

Both arms received letrozole 2.5 mg/day for six 28-day cycles.

Primary Endpoint: Time to optimal OFS, defined as the time from the first injection to the first assessment of a centrally assessed estradiol level of ≤ 2.72 pg/mL (≤ 10 pmol/L).

Sample Collection: Serum was collected at baseline, after 24 and 72 hours, at 7 and 14 days, and then before injections on cycles 2 through 6.

Surgery: Performed 2 to 3 weeks after the last injection.

Quantitative Data from the TREND Trial

The TREND trial demonstrated that this compound was significantly faster and more effective at achieving and maintaining OFS compared to Triptorelin.

| Parameter | This compound + Letrozole (n=25) | Triptorelin + Letrozole (n=26) | p-value | Reference |

| Median Time to Optimal OFS | 3 days | 14 days | <0.001 | |

| Hazard Ratio for Time to Optimal OFS | 3.05 (95% CI: 1.65-5.65) | - | <0.001 | |

| Patients with Suboptimal OFS after Cycle 1 | 0% | 15.4% | - | |

| Node-Negative Disease at Surgery | Higher Rate | Lower Rate | - | |

| Breast-Conserving Surgery | Higher Rate | Lower Rate | - | |

| Grade 3 Adverse Events | 0 | 2 (Hypertension, Anemia) | - |

Preclinical Evidence in Non-Prostate Cancers

While clinical data for this compound in non-prostate cancers is primarily limited to breast cancer, preclinical studies with other GnRH antagonists, such as Cetrorelix, provide evidence for direct anti-tumor effects in ovarian and endometrial cancers. These findings suggest a potential class effect for GnRH antagonists.

In Vitro Studies

Studies have shown that GnRH antagonists can directly inhibit the proliferation of various cancer cell lines.

Table 2: Summary of In Vitro Effects of GnRH Antagonists on Non-Prostate Cancer Cell Lines

| Cancer Type | Cell Line(s) | GnRH Antagonist | Observed Effects | Reference |

| Ovarian Cancer | EFO-27, SK-OV-3 | Cetrorelix | Antiproliferative effects | |

| Endometrial Cancer | Various | Cetrorelix | Antiproliferative effects |

In Vivo Studies

Animal models provide further evidence for the anti-tumor activity of GnRH antagonists.

Table 3: Summary of In Vivo Effects of GnRH Antagonists in Non-Prostate Cancer Xenograft Models

| Cancer Type | Xenograft Model | GnRH Antagonist | Observed Effects | Reference |

| Breast Cancer | MCF-7 and MDA-MB-231 in nude mice | MI-1544 and MI-1892 conjugates | Inhibition of tumor growth (42-49%) | |

| Breast Cancer | MXT mouse mammary tumors | MI-1544 and MI-1892 conjugates | Inhibition of tumor growth (61-72%) |

Specific in vivo studies utilizing this compound in non-prostate cancer xenograft models are currently lacking in the literature.

Generalized Experimental Protocols

The following are generalized protocols for key experiments cited. These should be adapted and optimized for specific cell lines and research questions.

4.3.1 In Vitro Cell Viability/Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3, Ishikawa) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (or other GnRH antagonist) and appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

4.3.2 In Vivo Xenograft Tumor Growth Study

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (or other GnRH antagonist) via a clinically relevant route (e.g., subcutaneous injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Mechanism of Action and Signaling Pathways

The anti-tumor effects of GnRH antagonists in non-prostate cancers are thought to be mediated, at least in part, by direct action on GnRH receptors expressed on cancer cells. This direct signaling pathway appears to be distinct from the well-characterized pathway in the pituitary gland.

In cancer cells, the GnRH receptor is often coupled to a Gαi-protein. Activation of this pathway by a GnRH antagonist (acting as an agonist at the tumor cell receptor) can lead to the activation of phosphotyrosine phosphatases (PTPs). These PTPs can then dephosphorylate and inactivate key components of growth factor signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, ultimately leading to reduced cell proliferation.

References

- 1. This compound improves suppression of ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of Degarelix Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the metabolites of Degarelix, a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist. The information presented herein is intended to support research and development efforts by offering detailed experimental protocols, quantitative data on metabolite distribution, and visual representations of metabolic pathways and analytical workflows.

Introduction to this compound Metabolism

This compound is primarily metabolized through peptide hydrolysis, undergoing sequential degradation of its peptide bonds. This process occurs predominantly during its passage through the hepato-biliary system. In vitro studies have demonstrated that this compound is not a significant substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, indicating a low potential for CYP-mediated drug-drug interactions. The main route of excretion for this compound and its metabolites is fecal, with a smaller portion eliminated renally.

Quantitative Analysis of this compound Metabolites

The following tables summarize the quantitative data available on the distribution and relative abundance of this compound and its metabolites in various biological matrices across different species.

Table 1: this compound and its Metabolites in Human Plasma

| Analyte | Concentration / Relative Abundance | Time Point |

| FE200486 (1-9)-OH (nonapeptide) | Up to 6.3% of total metabolites | 72 hours post-dose[1][2][3] |

| FE200486 (1-9)-OH (nonapeptide) | Up to ~10% of total metabolites | 4 and 12 hours post-dose |

Table 2: this compound and its Metabolites in Human Excreta

| Matrix | Analyte | Relative Abundance |

| Urine | Intact this compound | 85-95% of compound-related material |

| FE200486 (1-4), (1-5), (1-6) | 2-15% of compound-related material | |

| Feces | Intact this compound | <15% of compound-related material |

| FE200486 (1-5) | Most prominent metabolite | |

| FE200486 (1-4) | Second most prominent metabolite | |

| FE200486 (1-6), (1-7), (1-9), (1-10)-OH | Also detected |

Table 3: Major this compound Metabolites in Animal Models (Rat and Dog)

| Matrix | Major Metabolites Identified |

| Bile | N-terminal tetrapeptide, pentapeptide, and heptapeptide |

| Feces | N-terminal tetrapeptide, pentapeptide, and heptapeptide |

Table 4: In Vitro Metabolism of this compound in Human Hepatocytes

| Incubation Time | Remaining Parent this compound | Major Metabolite Detected |

| 2 hours | <25% | Truncated nonapeptide |

Experimental Protocols

This section details the methodologies for the in vitro and in vivo identification and characterization of this compound metabolites.

In Vitro Metabolism using Cryopreserved Human Hepatocytes

This protocol describes a general procedure for assessing the metabolic stability of this compound in a suspension of cryopreserved human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte maintenance medium (e.g., Williams Medium E with supplements)

-

This compound stock solution (in a suitable solvent like DMSO)

-

12-well non-coated plates

-

Orbital shaker

-

Incubator (37°C, 5% CO2)

-

Quenching solution (e.g., acetonitrile)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions.

-

Prepare a hepatocyte suspension in pre-warmed incubation medium to a final cell density of approximately 1.0 x 10^6 viable cells/mL.

-

Add the this compound stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO) to avoid cytotoxicity.

-

Incubate the cell suspension in a 12-well plate on an orbital shaker within an incubator at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.

-

Immediately stop the metabolic reaction by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

Transfer the supernatant for LC-MS/MS analysis.

Sample Preparation for In Vivo Metabolite Analysis from Plasma

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

Binding Buffer (e.g., 1% trifluoroacetic acid in water)

-

Elution Buffer (e.g., 60% acetonitrile, 1% trifluoroacetic acid in water)

-

C18 SPE cartridges

-

Vortex mixer

-

Centrifuge

-

Centrifugal concentrator (optional)

-

LC-MS/MS system

Procedure:

-

Thaw frozen plasma samples.

-

Acidify the plasma by adding an equal volume of Binding Buffer and vortex.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to precipitate proteins.

-

Condition a C18 SPE cartridge by washing with Elution Buffer followed by Binding Buffer.

-

Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with Binding Buffer to remove salts and other polar impurities.

-

Elute this compound and its metabolites from the cartridge with Elution Buffer.

-

If necessary, evaporate the solvent from the eluate using a centrifugal concentrator and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and characterization of this compound metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole).

Typical LC Parameters:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: e.g., 40°C.

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

-

Data Analysis: Metabolites are identified by comparing their retention times and fragmentation patterns with those of the parent drug and synthetic reference standards, if available.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic degradation of this compound and a typical experimental workflow for its metabolite identification.

Metabolic Pathway of this compound

Caption: Metabolic degradation pathway of this compound.

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for this compound metabolite identification.

References

Molecular Insights into Degarelix's Antagonism of the GnRH Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Degarelix, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, and its target, the GnRH receptor (GnRHR). We will delve into the structural basis of this interaction, the downstream signaling consequences of receptor blockade, and the experimental methodologies used to elucidate these mechanisms. This document is intended to be a comprehensive resource for researchers in reproductive medicine, oncology, and drug development.

Introduction to this compound and the GnRH Receptor

The GnRH receptor is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine control of reproduction.[1][2] Native GnRH, a decapeptide secreted from the hypothalamus, binds to the GnRHR on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins, in turn, stimulate the gonads to produce sex steroids, such as testosterone.

This compound is a synthetic decapeptide antagonist of the GnRH receptor, approved for the treatment of advanced prostate cancer.[1] Unlike GnRH agonists which cause an initial surge in LH and testosterone before inducing receptor downregulation, this compound acts as a competitive antagonist, directly blocking the GnRH binding site. This immediate blockade leads to a rapid and sustained suppression of LH, FSH, and consequently, testosterone, without the initial hormonal flare-up.

Molecular Modeling of the this compound-GnRH Receptor Interaction

While a crystal structure of the this compound-GnRH receptor complex is not publicly available, molecular modeling studies, including computational docking and molecular dynamics simulations, have provided valuable insights into the binding mode of GnRH antagonists. These studies, in conjunction with site-directed mutagenesis experiments on the GnRH receptor, have identified key residues involved in ligand binding.

The binding pocket for GnRH and its antagonists is located within the transmembrane helices of the receptor. This compound, with its modified amino acid sequence, is thought to form a network of hydrogen bonds and hydrophobic interactions with residues in this pocket, effectively preventing the conformational changes required for receptor activation and G-protein coupling.

Quantitative Analysis of this compound-GnRH Receptor Binding and In Vivo Efficacy

The interaction between this compound and the GnRH receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of this compound's binding affinity and its profound effects on the hypothalamic-pituitary-gonadal axis.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 1.68 ± 0.12 nM | Human | Radioligand Binding Assay | |

| IC50 | 3 nM | Human | Not Specified |

Table 1: In Vitro Binding Affinity of this compound for the GnRH Receptor. This table presents the key binding parameters of this compound to the human GnRH receptor. The low nanomolar Ki and IC50 values indicate a high binding affinity.

| Time Point | Median Testosterone Suppression (%) | Dosage | Study Population | Reference |

| Day 1 | 88% | 240 mg | Prostate Cancer Patients | |

| Day 3 | 94% | 240 mg | Prostate Cancer Patients | |

| Day 28 | 98% | 240 mg | Prostate Cancer Patients | |

| 1 Year | Maintained at castrate levels (≤0.5 ng/mL) | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients |

Table 2: In Vivo Testosterone Suppression by this compound. This table summarizes the rapid and sustained reduction in serum testosterone levels following this compound administration in patients with prostate cancer.

| Time Point | Median PSA Reduction from Baseline (%) | Dosage | Study Population | Reference |

| Day 14 | 64% | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients | |

| Day 28 | 85% | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients | |

| 1 Year | 96% | 200 mg loading dose, 60/80 mg maintenance | Prostate Cancer Patients |

Table 3: Prostate-Specific Antigen (PSA) Response to this compound. This table illustrates the significant and rapid decline in PSA levels, a key biomarker for prostate cancer, following treatment with this compound.

| Parameter | Value | Route of Administration | Reference |

| Terminal Half-life (initial dose) | ~43 days | Subcutaneous | |

| Terminal Half-life (maintenance dose) | ~28 days | Subcutaneous | |

| Clearance | ~9 L/h | Subcutaneous | |

| Time to Peak Concentration (Cmax) | ~40 hours | Subcutaneous |

Table 4: Pharmacokinetic Properties of this compound. This table outlines the key pharmacokinetic parameters of this compound, highlighting its sustained-release profile following subcutaneous injection.

Signaling Pathways Modulated by this compound

Binding of GnRH to its receptor typically activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which are crucial for gonadotropin gene transcription and release.

This compound, by competitively inhibiting the binding of GnRH, prevents the initiation of this signaling cascade, thereby blocking the downstream physiological effects.

Caption: GnRH Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and the GnRH receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the GnRH receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human GnRH receptor (e.g., COS-1 cells).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a known concentration of a radiolabeled GnRH analog (e.g., [125I]-labeled GnRH).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand.

-

For non-specific binding control wells, add a high concentration of unlabeled GnRH.

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This assay is used to assess the direct effect of this compound on the proliferation of prostate cancer cells.

Protocol:

-

Cell Culture:

-

Seed prostate cancer cells (e.g., LNCaP, WPMY-1) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for different time periods (e.g., 24, 48, 72 hours).

-

Include untreated control wells.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Express the cell viability as a percentage of the untreated control.

-

Plot cell viability against the this compound concentration to generate a dose-response curve.

-

Western Blotting for MAPK Signaling

This technique is used to investigate the effect of this compound on the activation of downstream signaling proteins like ERK1/2 (a member of the MAPK family).

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the GnRH receptor.

-

Treat cells with GnRH agonist, this compound, or a combination of both for various time points.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of the target protein (e.g., phospho-ERK1/2).

-

Incubate with a primary antibody for the total form of the protein as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for characterizing the molecular interaction of this compound with the GnRH receptor and the logical relationship of its mechanism of action.

Caption: Experimental Workflow for this compound-GnRHR Interaction.

Caption: this compound's Mechanism of Action.

Conclusion

The molecular modeling of the this compound and GnRH receptor interaction, supported by extensive quantitative in vitro and in vivo data, provides a clear picture of its mechanism of action. As a potent and direct antagonist, this compound offers a rapid and sustained suppression of the hypothalamic-pituitary-gonadal axis, which is fundamental to its therapeutic efficacy in androgen-dependent prostate cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for further research into the nuances of this critical drug-receptor interaction and for the development of future GnRH receptor-targeted therapies.

References

Gene Expression Profiling in Response to Degarelix Treatment: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the management of advanced prostate cancer. Its mechanism of action involves the direct blockage of GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone. This immediate reduction in testosterone levels, without the initial surge seen with GnRH agonists, is a key clinical advantage of this compound. Understanding the downstream molecular effects of this androgen deprivation is crucial for optimizing treatment strategies, identifying biomarkers of response, and elucidating mechanisms of resistance. This technical guide provides a comprehensive overview of gene expression profiling in response to this compound treatment, detailing experimental methodologies, summarizing key quantitative findings, and visualizing the underlying biological pathways.

Mechanism of Action and Signaling Pathways

This compound competitively binds to and blocks the GnRH receptor on pituitary gonadotroph cells. This prevents the endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in circulating testosterone levels is the primary driver of the changes in gene expression observed in prostate cancer cells.

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand, primarily signals through the Gαq/11 protein subunit. This initiates a cascade of intracellular events, most notably the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). A significant downstream consequence of this signaling cascade is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In the context of this compound treatment, the inhibition of this pathway through the blockade of the GnRH receptor is a key molecular event.

Below are diagrams illustrating the GnRH receptor signaling pathway and the downstream MAPK cascade.

Gene Expression Changes in Response to this compound

Treatment with this compound leads to significant alterations in the transcriptome of prostate cancer cells. A key study by Shaw et al. investigated the early effects of rapid androgen deprivation on human prostate cancer and identified a substantial number of genes that were differentially expressed following treatment. The study identified 749 downregulated and 908 upregulated genes in response to castration induced by this compound.

The following tables summarize the top 10 downregulated and top 10 upregulated genes from this study, based on fold change.

Table 1: Top 10 Downregulated Genes in Prostate Cancer Tissue Following this compound Treatment

| Gene Symbol | Gene Name | Fold Change | p-value |

| KLK3 | Kallikrein-related peptidase 3 (PSA) | -25.6 | < 0.001 |

| TMPRSS2 | Transmembrane protease, serine 2 | -15.9 | < 0.001 |

| NKX3-1 | NK3 homeobox 1 | -10.2 | < 0.001 |

| FKBP5 | FK506 binding protein 5 | -9.8 | < 0.001 |

| STEAP4 | STEAP4 metalloreductase | -8.5 | < 0.001 |

| PART1 | Prostate androgen regulated transcript 1 | -7.9 | < 0.001 |

| UGT2B15 | UDP glucuronosyltransferase family 2 member B15 | -7.2 | < 0.001 |

| EAF2 | ELL associated factor 2 | -6.8 | < 0.001 |

| ACPP | Acid phosphatase, prostate | -6.5 | < 0.001 |

| SLC45A3 | Solute carrier family 45 member 3 | -6.1 | < 0.001 |

Table 2: Top 10 Upregulated Genes in Prostate Cancer Tissue Following this compound Treatment

| Gene Symbol | Gene Name | Fold Change | p-value |

| IGFBP3 | Insulin-like growth factor binding protein 3 | 4.2 | < 0.001 |

| VIM | Vimentin | 3.8 | < 0.001 |

| SPP1 | Secreted phosphoprotein 1 (Osteopontin) | 3.5 | < 0.001 |

| CD44 | CD44 molecule (Indian blood group) | 3.2 | < 0.001 |

| BGN | Biglycan | 3.1 | < 0.001 |

| COL1A1 | Collagen type I alpha 1 chain | 2.9 | < 0.001 |

| FN1 | Fibronectin 1 | 2.8 | < 0.001 |

| TIMP1 | TIMP metallopeptidase inhibitor 1 | 2.7 | < 0.001 |

| SERPINE1 | Serpin family E member 1 (PAI-1) | 2.6 | < 0.001 |

| LOX | Lysyl oxidase | 2.5 | < 0.001 |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for gene expression profiling in the context of this compound treatment studies.

Experimental Workflow

The general workflow for a gene expression profiling study in response to this compound treatment is as follows:

RNA Sequencing (RNA-Seq) Protocol

-

Tissue Collection and RNA Extraction:

-

Prostate tissue biopsies are obtained from patients before and after this compound treatment.

-

Tissue samples are immediately stabilized in an RNA-preserving solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.

-

Total RNA is extracted from the tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves tissue homogenization, lysis, and purification of RNA using silica-based columns.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 7) are selected for downstream analysis.

-

-

Library Preparation:

-

A starting amount of 100 ng to 1 µg of total RNA is typically used.

-

Poly(A) mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.

-

The enriched mRNA is fragmented into smaller pieces.

-

First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers.

-

Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.

-

The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end.

-

Sequencing adapters with unique barcodes for multiplexing are ligated to the cDNA fragments.

-

The library is amplified by PCR to generate a sufficient quantity for sequencing.

-

The final library is purified and its quality and quantity are assessed.

-

-

Sequencing:

-

The prepared libraries are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

The choice of sequencing depth (number of reads per sample) depends on the specific research question, but typically ranges from 20 to 50 million reads per sample for differential gene expression analysis.

-

-